molecular formula C10H14ClN B8177848 (3-Allylphenyl)methanamine hydrochloride

(3-Allylphenyl)methanamine hydrochloride

Cat. No.: B8177848
M. Wt: 183.68 g/mol
InChI Key: MMKDGUCJORBDDA-UHFFFAOYSA-N
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Description

(3-Allylphenyl)methanamine hydrochloride is a substituted benzylamine derivative where the benzene ring is functionalized with an allyl group (-CH₂CH₂CH₂) at the para position and a methanamine group (-CH₂NH₂) at the meta position, forming a hydrochloride salt. The allyl group may confer unique reactivity, such as participation in click chemistry or polymerization, distinguishing it from halogenated or oxygenated derivatives .

Properties

IUPAC Name

(3-prop-2-enylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-4-9-5-3-6-10(7-9)8-11;/h2-3,5-7H,1,4,8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKDGUCJORBDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 3-Allylbenzaldehyde

A widely adopted route involves reductive amination of 3-allylbenzaldehyde. The aldehyde is condensed with ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride. Critical parameters include:

  • Solvent system : Methanol or ethanol at reflux (65–78°C).

  • Stoichiometry : A 1:1.2 molar ratio of aldehyde to ammonium chloride ensures complete conversion.

  • Acid catalysis : Hydrochloric acid (1–2 M) facilitates imine formation prior to reduction.

Post-reaction, the crude amine is extracted with dichloromethane and treated with gaseous HCl to precipitate the hydrochloride salt. Yields of 82–89% are typical, though byproducts like N-allyl derivatives may form if temperature control is inadequate.

Vilsmeier-Haack Intermediate Formation

Chloroaldehyde Synthesis

Patent CN1950355A discloses a Vilsmeier-Haack protocol applicable to aryl ketones. For 3-allylphenyl substrates:

  • Vilsmeier reagent preparation : Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) at 20–35°C.

  • Ketone activation : 3-Propanoyl-1,3-benzodioxole reacts with the reagent to form an unsaturated β-chloro-α,β-aldehyde.

  • Hydrogenation : Pd/C (5% wt) under 26 bar H₂ reduces the chloroaldehyde to the target amine.

StepConditionsYield (%)
Chloroaldehyde formation35°C, 6 h97
Hydrogenation95°C, 12 h95.6

This method achieves a combined yield of 92.5%, though it requires stringent control of POCl₃ stoichiometry to avoid over-chlorination.

Nitro Group Reduction Strategies

Catalytic Hydrogenation of 3-Allylnitrobenzene

Reduction of the nitro precursor using Raney nickel or palladium on carbon (Pd/C) in ethanol at 50–60°C under 3–5 bar H₂ pressure provides the primary amine. Key considerations:

  • Catalyst loading : 10% Pd/C (0.5–1.0 eq) minimizes dehalogenation side reactions.

  • Acidification : Post-reaction treatment with concentrated HCl (37%) in diethyl ether yields the hydrochloride salt with >95% purity.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is recrystallized from methanol/diethyl ether (1:3 v/v) at −20°C. Analytical data from optimized batches include:

  • Melting point : 168–170°C (decomp.).

  • ¹H NMR (400 MHz, D₂O): δ 7.34–7.28 (m, 4H, ArH), 5.92–5.85 (m, 1H, CH₂CHCH₂), 5.12 (d, J = 17.2 Hz, 1H), 5.05 (d, J = 10.4 Hz, 1H), 3.89 (s, 2H, CH₂NH₂), 3.31 (d, J = 6.8 Hz, 2H, CH₂CHCH₂).

Industrial-Scale Adaptations

Continuous Flow Hydrogenation

Recent advances employ continuous flow reactors for safer handling of H₂. A tubular reactor packed with Pd/Al₂O₃ achieves 99% conversion of 3-allylnitrobenzene at 80°C and 10 bar, with a residence time of 30 minutes. This method reduces catalyst fouling and improves heat dissipation compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(3-Allylphenyl)methanamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form saturated amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: (3-Allylphenyl)carboxylic acid.

    Reduction: (3-Allylphenyl)methanamine.

    Substitution: 3-Nitro-(3-allylphenyl)methanamine, 3-Bromo-(3-allylphenyl)methanamine.

Scientific Research Applications

(3-Allylphenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in biological systems and its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Allylphenyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The allyl group and the amine functionality play crucial roles in binding to these targets, leading to various biochemical effects. The compound may modulate signaling pathways and influence cellular processes.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares (3-Allylphenyl)methanamine hydrochloride with structurally related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Reference
(3-Allylphenyl)methanamine hydrochloride Benzene 3-allyl, -CH₂NH₂·HCl C₁₀H₁₄ClN 199.68* Inferred
[3-(Ethoxymethyl)phenyl]methanamine hydrochloride Benzene 3-(ethoxymethyl), -CH₂NH₂·HCl C₁₀H₁₆ClNO 201.70
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl Thiazole 4-(4-chlorophenyl), -CH₂NH₂·HCl C₁₀H₉ClN₂S·HCl 261.17
(3-Chloropyrazin-2-yl)methanamine hydrochloride Pyrazine 3-chloro, -CH₂NH₂·HCl C₅H₆Cl₂N₂ 177.03
Terbinafine hydrochloride (Naphthalene derivative) Naphthalene Allyl-yne chain, -CH₂NH(CH₃)·HCl C₂₁H₂₆ClN 327.89

Note: Molecular weight for (3-Allylphenyl)methanamine hydrochloride is calculated based on inferred structure.

Key Observations:
  • Core Structure Diversity : The target compound’s benzene core contrasts with heterocyclic analogs (thiazole, pyrazine) and naphthalene derivatives, influencing electronic properties and binding affinity in biological systems .
  • Substituent Effects : Allyl groups enhance hydrophobicity and reactivity compared to halogens (e.g., Cl, F) or alkoxy groups (e.g., ethoxymethyl). For instance, terbinafine’s allyl-yne chain contributes to antifungal activity by inhibiting squalene epoxidase .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Purity Application
[3-(Ethoxymethyl)phenyl]methanamine HCl Not reported Soluble in polar solvents High purity (≥99%) Pharmaceutical intermediates
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl 268 Limited water solubility ≥95% Antimicrobial research
Terbinafine hydrochloride Not reported 5.32 µg/mL (water) Pharmaceutical grade Antifungal agent
(3-Chloropyrazin-2-yl)methanamine HCl Not reported Soluble in DMSO ≥97%–98% API intermediates
Key Observations:
  • Solubility: Terbinafine’s low water solubility (5.32 µg/mL) contrasts with hydrochlorides of smaller aromatic cores (e.g., pyrazine derivatives), which are more soluble in DMSO or methanol .
  • Thermal Stability : Thiazole-based derivatives exhibit higher melting points (e.g., 268°C) due to rigid heterocyclic cores, whereas benzene derivatives may decompose at lower temperatures .

Q & A

Q. What are the optimal synthetic routes for (3-Allylphenyl)methanamine hydrochloride?

The compound can be synthesized via reductive amination using sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in solvents like dichloroethane (DCE) or methanol (MeOH). These conditions enable efficient reduction of imine intermediates to yield the target amine hydrochloride. Reaction optimization should focus on temperature control (0–25°C) and stoichiometric ratios (1.5–2.0 equivalents of reducing agent) to maximize yield and purity .

Q. How can the purity and structural integrity of (3-Allylphenyl)methanamine hydrochloride be validated?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Purity is assessed via HPLC with reverse-phase C18 columns and UV detection. For crystalline derivatives, X-ray crystallography provides definitive structural data. Regular calibration of analytical instruments ensures reproducibility .

Q. What solvents and storage conditions are recommended for this compound?

Use polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) for solubility. Store the compound in anhydrous conditions under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Stability tests under varying pH and temperature conditions are advised to determine shelf-life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for (3-Allylphenyl)methanamine hydrochloride derivatives?

Modify the allyl group (e.g., substituent position, chain length) and assess changes in bioactivity using in vitro assays (e.g., enzyme inhibition). Pair this with molecular docking to predict binding modes to targets like serotonin receptors. Compare results with structurally similar compounds (e.g., halogenated analogs) to identify key pharmacophores .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Cross-validate findings using orthogonal assays (e.g., surface plasmon resonance [SPR] for binding affinity, isothermal titration calorimetry [ITC] for thermodynamic parameters). Control for assay-specific variables, such as buffer composition (e.g., Tris vs. phosphate) and cell-line specificity. Meta-analyses of dose-response curves across studies can clarify discrepancies .

Q. Which computational methods are suitable for modeling the reactivity of (3-Allylphenyl)methanamine hydrochloride?

Density Functional Theory (DFT) calculates electronic properties (e.g., frontier molecular orbitals) to predict sites for electrophilic/nucleophilic attack. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, lipid bilayers) reveal conformational stability and interaction dynamics with biological membranes .

Q. How can interaction studies with biological targets be quantitatively analyzed?

Use SPR to measure real-time binding kinetics (ka, kd) and ITC for enthalpy/entropy contributions. For enzyme targets, perform Michaelis-Menten kinetics with varying substrate/inhibitor concentrations. Data should be normalized to control groups (e.g., wild-type vs. mutant enzymes) to isolate compound-specific effects .

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